molecular formula C16H17N B12807905 3,3-Diphenylcyclobutanamine CAS No. 64895-45-0

3,3-Diphenylcyclobutanamine

Cat. No.: B12807905
CAS No.: 64895-45-0
M. Wt: 223.31 g/mol
InChI Key: IABBZBVTZRKDFW-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,3-Diphenylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include diazomethane for the initial synthesis and triethylamine for the elimination reaction . Major products formed from these reactions include different amine derivatives and substituted cyclobutanamines.

Scientific Research Applications

3,3-Diphenylcyclobutanamine has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclobutanamines.

    Biology: The compound’s ability to inhibit neurotransmitter reuptake makes it a valuable tool in neurochemical research.

    Industry: While not widely used industrially, its synthesis and reactivity provide insights into the production of similar compounds.

Comparison with Similar Compounds

3,3-Diphenylcyclobutanamine is unique due to its specific structure and reactivity. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its synthesis, reactivity, and applications.

Properties

CAS No.

64895-45-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3,3-diphenylcyclobutan-1-amine

InChI

InChI=1S/C16H17N/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,17H2

InChI Key

IABBZBVTZRKDFW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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